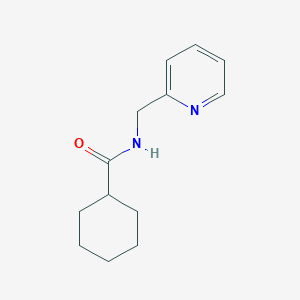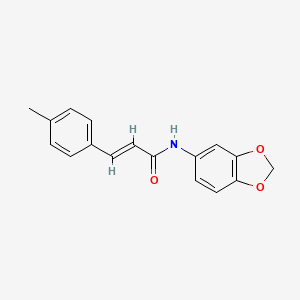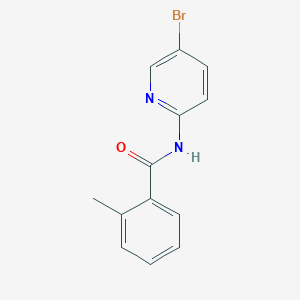
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide, also known as DMEMB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit interesting biological properties.
作用機序
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby inhibiting cancer cell growth.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to exhibit several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which are important mediators of oxidative stress.
実験室実験の利点と制限
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has several advantages as a research tool. This compound is relatively easy to synthesize and has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition, 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations associated with the use of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
将来の方向性
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound. Several studies have shown that small modifications to the structure of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide can lead to significant improvements in anticancer activity. Another area of interest is the investigation of the mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide. A better understanding of how this compound works at the molecular level could lead to the development of more effective therapeutic agents. Finally, there is also interest in exploring the potential of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成法
The synthesis of 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been described in several research papers. One of the most common methods involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with 4-methylbenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to yield 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide.
科学的研究の応用
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been studied extensively in the field of cancer research. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
特性
IUPAC Name |
3,5-dichloro-4-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-22-16-14(18)8-13(9-15(16)19)17(21)20-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBKXLNKFYWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-(4-methylbenzyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)







![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)